Doxylamine

Descripción general

Descripción

La doxilamina es un antihistamínico de primera generación que se utiliza ampliamente por sus propiedades sedantes. Se encuentra comúnmente en medicamentos de venta libre para tratar el insomnio, las alergias y los síntomas del resfriado. La doxilamina también se utiliza en combinación con piridoxina (vitamina B6) para tratar las náuseas y los vómitos durante el embarazo .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de doxilamina generalmente implica la reacción de 2-piridil fenil metil carbinol con cloruro de 2-dimetilaminoetil clorhidrato en un solvente orgánico a alta temperatura. El producto, N,N-dimetil-2-[1-fenil-1-(2-piridinil)etoxi]etanamina, se obtiene luego mediante la extinción, extracción y separación . Otro método involucra la reacción de un reactivo de Grignard generado a partir de yodobenceno y magnesio con 2-acetilpiridina para producir 2-piridil fenil metil alcohol. Este intermedio luego se hace reaccionar con amida de sodio y 2-dimetilamino cloroetano para producir doxilamina .

Métodos de producción industrial

La producción industrial de doxilamina succinato implica la formación de sal de N,N-dimetil-2-[1-fenil-1-(2-piridinil)etoxi]etanamina con ácido succínico en un solvente orgánico, seguido de cristalización por enfriamiento para obtener el producto final .

Análisis De Reacciones Químicas

Metabolic Reactions

Doxylamine undergoes extensive hepatic metabolism via cytochrome P450 (CYP) enzymes:

Primary Pathways

-

N-Demethylation : Successive demethylation by CYP2D6, CYP1A2, and CYP2C9 produces:

-

Side-Chain Oxidation : Cleavage of the ethanolamine side chain forms polar metabolites (e.g., aldehydes, carboxylic acids) .

-

N-Oxidation : Minor pathway generating this compound N-oxide .

Pharmacokinetic Data

| Parameter | Value | Source |

|---|---|---|

| Bioavailability (oral) | 24.7% | |

| Elimination Half-life | 10–12 hours | |

| Urinary Excretion | 60% (unchanged/metabolites) |

Enzyme Interactions

-

CYP Induction : this compound succinate induces CYP2B enzymes in mice (up to 38-fold increase in 7-pentoxyresorufin O-dealkylation) .

-

Inhibition : Inhibits aminopyrine N-demethylation in rat liver microsomes (IC = 73 μM) .

Reactivity Profile

-

Acid-Base Reactions : Neutralizes acids exothermically to form salts (e.g., this compound succinate) .

-

Incompatibilities :

-

Thermal Stability : Decomposes at temperatures >100°C, releasing toxic fumes (NO) .

Biological Target Interactions

This compound binds to histamine H and muscarinic acetylcholine receptors:

Receptor Affinity (Ki_ii)

| Receptor | K (nM) | Species | Effect |

|---|---|---|---|

| H | 42 | Human | Antagonism |

| M | 490 | Human | Anticholinergic |

| M | 650 | Human | Anticholinergic |

| M | 180 | Human | Anticholinergic |

Aplicaciones Científicas De Investigación

La doxilamina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como compuesto modelo en estudios de actividad antihistamínica y relaciones estructura-actividad.

Biología: La doxilamina se utiliza en la investigación sobre los receptores de histamina y su papel en las reacciones alérgicas.

Medicina: Se estudia por sus efectos sobre el sueño, las náuseas y los vómitos durante el embarazo.

Mecanismo De Acción

La doxilamina ejerce sus efectos al inhibir competitivamente la histamina en los receptores H1. Esta inhibición reduce los efectos de la histamina, como la vasodilatación y el aumento de la permeabilidad vascular, que son responsables de los síntomas alérgicos. Además, la doxilamina tiene efectos sedantes y anticolinérgicos significativos debido a su capacidad para cruzar la barrera hematoencefálica e interactuar con los receptores del sistema nervioso central .

Comparación Con Compuestos Similares

La doxilamina se compara a menudo con otros antihistamínicos de primera generación, como la difenhidramina y la doxepina. Si bien todos estos compuestos tienen propiedades sedantes, la doxilamina es conocida por su duración de acción más prolongada, lo que puede provocar somnolencia al día siguiente . A diferencia de la difenhidramina, la doxilamina es menos probable que cause efectos secundarios anticolinérgicos como la boca seca y la retención urinaria .

Compuestos similares

Difenhidramina: Otro antihistamínico de primera generación con propiedades sedantes.

Doxepina: Un antidepresivo tricíclico con efectos antihistamínicos.

Pirilamina: Un antihistamínico que se usa en combinación con otros medicamentos para aliviar el resfriado y las alergias.

Actividad Biológica

Doxylamine is a first-generation antihistamine primarily used for its sedative properties and as an antiemetic for nausea and vomiting in pregnancy. Its biological activity encompasses a range of effects, including interactions with various receptors, pharmacokinetics, and potential adverse effects. This article provides a detailed overview of this compound's biological activity, supported by research findings and case studies.

This compound functions by competitively antagonizing H1 histamine receptors. This action inhibits the effects of histamine in various tissues, including the gastrointestinal tract and central nervous system, leading to its sedative and antiemetic properties . Additionally, this compound has anticholinergic effects, which can contribute to side effects such as dry mouth and urinary retention .

Pharmacokinetics

The pharmacokinetics of this compound have been studied extensively. In a clinical study involving 16 healthy male volunteers, a single oral dose of 25 mg resulted in a mean peak plasma concentration of 99 ng/mL at approximately 2.4 hours post-administration. The elimination half-life was reported to be around 10.1 hours .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Peak Plasma Concentration | 99 ng/mL |

| Time to Peak Concentration | 2.4 hours |

| Elimination Half-Life | 10.1 hours |

Clinical Applications

This compound is commonly prescribed for:

- Nausea and Vomiting in Pregnancy (NVP) : A combination of this compound and pyridoxine has shown efficacy in reducing symptoms of NVP. A study indicated a greater improvement in symptom scores with this combination compared to placebo, although statistical significance varied based on data handling methods .

- Insomnia : Due to its sedative effects, this compound is often used as an over-the-counter sleep aid. However, caution is advised due to potential side effects .

Adverse Effects and Toxicity

While this compound is generally well-tolerated, it can lead to various adverse effects, particularly at higher doses. Reports of toxicity have included seizures and rhabdomyolysis, highlighting the importance of monitoring dosages . A post-authorisation safety study conducted in Germany found no significant causal relationship between this compound use and falls among patients, suggesting it may be safe when used appropriately .

Case Study Example : A case reported a patient who experienced seizures following this compound overdose. The patient was managed symptomatically and remained stable throughout hospitalization, underscoring the need for awareness regarding potential toxicity .

Animal Studies

Animal studies have provided insight into the long-term effects of this compound. In rodent models, high doses administered over extended periods led to notable changes in liver function and increased incidence of hepatocellular adenomas and carcinomas in male rats . These findings raise concerns about the long-term safety profile of this compound.

Table 2: Long-Term Effects Observed in Animal Studies

| Study Type | Species | Dose Range (mg/kg) | Observed Effects |

|---|---|---|---|

| Chronic Toxicity Study | B6C3F1 Mice | 0, 190, 375, 750 | Increased liver tumors at high doses |

| Chronic Toxicity Study | Fischer 344 Rats | 0, 500, 1000, 2000 | Reduced body weight; liver lesions observed |

Propiedades

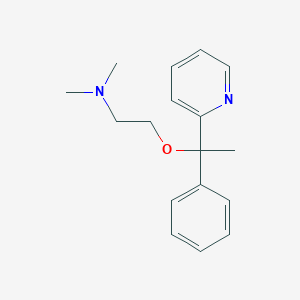

IUPAC Name |

N,N-dimethyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O/c1-17(20-14-13-19(2)3,15-9-5-4-6-10-15)16-11-7-8-12-18-16/h4-12H,13-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCFDWZZGGLSKEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O | |

| Record name | DOXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20324 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022970 | |

| Record name | Doxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Doxylamine is a clear colorless liquid. (NTP, 1992), Solid | |

| Record name | DOXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20324 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Doxylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001936 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

279 to 286 °F at 0.5 mmHg (NTP, 1992), 137-141 °C @ 0.5 MM HG | |

| Record name | DOXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20324 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Doxylamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00366 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DOXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

1 G DISSOLVES IN 1 ML WATER; 1 G DISSOLVES IN 2 ML ALCOHOL; SLIGHTLY SOL IN BENZENE & ETHER; 1 G DISSOLVES IN 2 ML CHLOROFORM /SUCCINATE/, Soluble in acids. | |

| Record name | Doxylamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00366 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DOXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

Slightly volatile | |

| Record name | DOXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Like other antihistamines, doxylamine acts by competitively inhibiting histamine at H1 receptors. It also has substantial sedative and anticholinergic effects. | |

| Record name | Doxylamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00366 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

LIQ | |

CAS No. |

469-21-6, 76210-47-4, 562-10-7 | |

| Record name | DOXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20324 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (±)-Doxylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=469-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Doxylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76210-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Doxylamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000469216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Doxylamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00366 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Doxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Doxylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.742 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOXYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95QB77JKPL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DOXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Doxylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001936 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C, CRYSTALS; MP: 100-104 °C; 1% AQ SOLN HAS PH BETWEEN 4.9 & 5.1 /SUCCINATE/ | |

| Record name | Doxylamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00366 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DOXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.